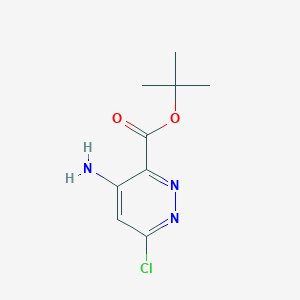

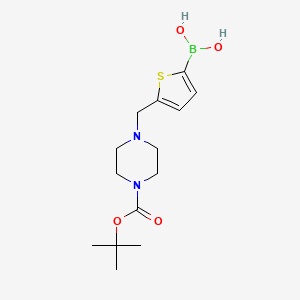

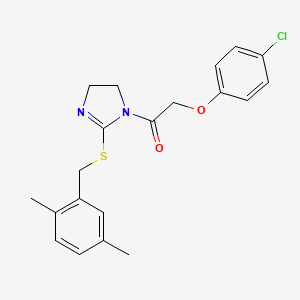

![molecular formula C15H12N4O4S B2629530 4-oxo-N-(4-sulfamoylphenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 847411-17-0](/img/structure/B2629530.png)

4-oxo-N-(4-sulfamoylphenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . An efficient, eco-friendly, and green synthesis method has been used to create a series of novel spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives . The molecular structures of the synthesized compounds were verified using spectroscopic methods .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic methods . For instance, FT-IR and 1H-NMR have been used to confirm the structure of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied . An operationally simple and convenient green synthesis method was used, which involved reactions in ethanol at room temperature .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, FT-IR and 1H-NMR spectroscopic data have been used to analyze the compound’s properties .

Scientific Research Applications

Chemical Modifications for Biological Properties Optimization

- Chemical modification, specifically the displacement of the methyl group in the pyrido[1,2-a]pyrimidine nucleus, has been investigated to optimize the biological properties of related compounds. This modification leads to increased biological activity, particularly in para-substituted derivatives. Such modifications are considered for enhancing analgesic properties (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Diuretic Properties Analysis

- Alkyl-, arylalkyl-, and arylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid were synthesized and compared for their diuretic properties. The study aimed to establish a structure-biological activity relationship (Ukrainets, Tugaibei, Bereznyakova, Kravchenko, & Turov, 2008).

Gastroprotective Activity Investigation

- Derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one, including 4-oxo variants, showed gastroprotective effects against mucosal lesions in rats. This suggests potential applications in protecting against gastric damage caused by non-steroidal anti-inflammatory agents (Hermecz, Sipos, Vasvári-Debreczy, Gyires, & Kapui, 1992).

Antimicrobial and Antifungal Activities

- Compounds incorporating a sulfamoyl moiety have been synthesized and evaluated for their antimicrobial properties. This includes the exploration of their reactivity with different organic compounds to produce derivatives with potential antimicrobial applications (Darwish, 2014).

- The synthesis and antifungal activity of thieno[2,3-d]pyrimidine derivatives have been examined, demonstrating inhibitory effects against various fungal strains, indicating their potential as antifungal agents (Konno, Tsunoda, Watanabe, Yamanaka, Fujita, Ohtsuka, & Asano, 1989).

Analgesic Properties

- The synthesis of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides and their analgesic properties were studied, showing that these compounds have varying degrees of analgesic properties (Ukrainets, Alexeeva, Davydenko, & Grinenko, 2015).

Mechanism of Action

Target of Action

The primary target of 4-oxo-N-(4-sulfamoylphenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is the SARS-CoV-2 main protease (Mpro) enzyme . This enzyme plays a vital role in viral replication .

Mode of Action

4-oxo-N-(4-sulfamoylphenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide interacts with the Mpro enzyme, inhibiting its function . This interaction disrupts the replication process of the SARS-CoV-2 virus .

Biochemical Pathways

The inhibition of the Mpro enzyme by 4-oxo-N-(4-sulfamoylphenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide affects the replication pathway of the SARS-CoV-2 virus . This disruption in the replication process leads to a decrease in the production of new virus particles .

Pharmacokinetics

The compound was subjected to in silico analysis, including lipinski’s rule and admet prediction , which are commonly used to predict the pharmacokinetic properties of a compound.

Result of Action

The result of the action of 4-oxo-N-(4-sulfamoylphenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a reduction in the replication of the SARS-CoV-2 virus . This leads to a decrease in the severity of the infection caused by the virus .

Safety and Hazards

properties

IUPAC Name |

4-oxo-N-(4-sulfamoylphenyl)pyrido[1,2-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O4S/c16-24(22,23)11-6-4-10(5-7-11)18-14(20)12-9-17-13-3-1-2-8-19(13)15(12)21/h1-9H,(H,18,20)(H2,16,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJDGDTTYNMPBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=O)N2C=C1)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

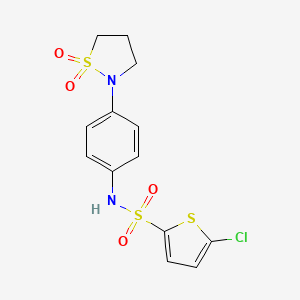

![Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2629450.png)

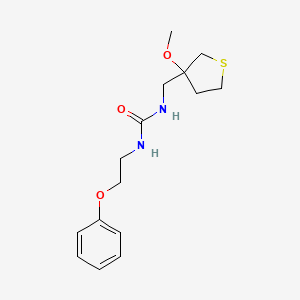

![[2-(Difluoromethoxy)-4,6-dimethoxyphenyl]methanamine;hydrochloride](/img/structure/B2629453.png)

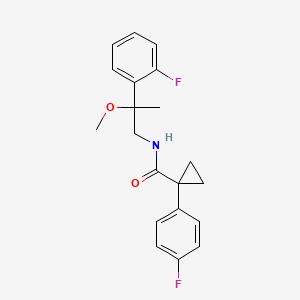

![5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-iodobenzoic acid](/img/structure/B2629454.png)

![3-[4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]benzonitrile](/img/structure/B2629455.png)

![(3-Methoxyphenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2629463.png)